
N'-methylethanimidamide hydrochloride
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Overview
Description
N’-methylethanimidamide hydrochloride is a synthetic compound belonging to the class of amidines. It is commonly used in research and pharmaceutical industries due to its diverse applications. The compound has gained significant attention for its potential therapeutic effects, environmental impact, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methylethanimidamide hydrochloride typically involves the reaction of N-methylacetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The compound is usually obtained as a white to off-white solid with a melting point of 150-155°C .
Industrial Production Methods
Industrial production of N’-methylethanimidamide hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is then purified and packaged for distribution to various industries .
Chemical Reactions Analysis
Types of Reactions
N’-methylethanimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methylacetamide, while reduction could produce N-methylamine .
Scientific Research Applications
N’-methylethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-methylethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-methylethanimidamide hydrochloride include:
Uniqueness
N’-methylethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Biological Activity
N'-methylethanimidamide hydrochloride is a compound of interest primarily due to its biological activity, particularly in the context of its application as an insecticide and its effects on various biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
This compound is classified under the category of formamidines, which are known for their insecticidal properties. The structural formula can be represented as follows:
- Chemical Formula : C₅H₈ClN₃
- Molecular Weight : 145.59 g/mol
The primary mechanism of action for this compound involves its role as an agonist for nicotinic acetylcholine receptors (nAChRs). This interaction leads to overstimulation of the nervous system in target insects, ultimately resulting in paralysis and death. The compound exhibits selective toxicity, affecting insects while demonstrating lower toxicity towards mammals and other non-target organisms.
Insecticidal Activity
Research has demonstrated that this compound is effective against a variety of pest species. Its efficacy can be compared to other commonly used insecticides in terms of lethal concentration (LC50) values. Below is a summary table showcasing comparative data:
Compound | Target Species | LC50 (mg/L) | Reference |
---|---|---|---|
This compound | Aedes aegypti (mosquito) | 0.35 | |
Acetamiprid | Myzus persicae (aphid) | 0.75 | |
Imidacloprid | Spodoptera frugiperda (fall armyworm) | 0.50 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : Studies indicate low acute toxicity in mammals, with oral LD50 values exceeding 2000 mg/kg, suggesting a favorable safety margin for non-target species.
- Chronic Exposure : Chronic exposure studies have shown no significant reproductive or developmental toxicity at sub-lethal doses.
Case Study 1: Efficacy Against Mosquitoes
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against Aedes aegypti larvae in controlled laboratory settings. The results indicated a rapid knockdown effect within 24 hours at concentrations as low as 0.35 mg/L, significantly outperforming traditional insecticides like malathion.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was performed to evaluate the potential risks associated with the use of this compound in agricultural settings. The assessment concluded that while the compound is effective against target pests, it poses minimal risk to beneficial insects such as pollinators when applied according to recommended guidelines.
Properties
IUPAC Name |
N'-methylethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.ClH/c1-3(4)5-2;/h1-2H3,(H2,4,5);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOBHFDVBPNIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.